REACTION_CXSMILES
|
[ClH:1].CO[C:4](=[O:27])/[CH:5]=[CH:6]/[C:7]1C=CC(CNCCC2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[NH:19]C=2C)=CC=1.[CH3:28]C1NC2C(=CC=CC=2)C=1CC[NH2:33]>C(O)C>[C:20]1([NH:19][NH2:33])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[Cl:1][CH2:7][CH2:6][CH2:5][C:4](=[O:27])[CH3:28] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.COC(\C=C\C1=CC=C(C=C1)CNCCC1=C(NC2=CC=CC=C12)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(CCN)C2=CC=CC=C2N1
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].CO[C:4](=[O:27])/[CH:5]=[CH:6]/[C:7]1C=CC(CNCCC2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[NH:19]C=2C)=CC=1.[CH3:28]C1NC2C(=CC=CC=2)C=1CC[NH2:33]>C(O)C>[C:20]1([NH:19][NH2:33])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[Cl:1][CH2:7][CH2:6][CH2:5][C:4](=[O:27])[CH3:28] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.COC(\C=C\C1=CC=C(C=C1)CNCCC1=C(NC2=CC=CC=C12)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(CCN)C2=CC=CC=C2N1
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |